

"comparative study of thiosulfate leaching versus cyanidation for gold extraction"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *thiosulfate*

Cat. No.: *B1220275*

[Get Quote](#)

A Comparative Guide to Thiosulfate and Cyanidation Leaching for Gold Extraction

For Researchers, Scientists, and Drug Development Professionals

The extraction of gold from its ores has historically been dominated by the cyanidation process, a method lauded for its efficiency and cost-effectiveness. However, the inherent toxicity of cyanide and the increasing global focus on environmental sustainability have catalyzed the search for and development of alternative lixivants. Among these, **thiosulfate** leaching has emerged as a promising and more environmentally benign option. This guide provides an objective, data-driven comparison of **thiosulfate** and cyanidation leaching, detailing experimental protocols, performance metrics, and the underlying chemical processes to inform researchers and professionals in the field.

Comparative Performance Data

The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of the performance of **thiosulfate** and cyanidation leaching under different conditions.

Table 1: Gold Recovery Efficiency

Leaching Method	Ore Type	Gold Recovery (%)	Leaching Time (hours)	Source(s)
Thiosulfate	Auriferous Ore	89.3	6	[1]
Cyanidation	Auriferous Ore	89.8	24	[1]
Thiosulfate	Refractory Ore	69.6	24	[2]
Cyanidation	Not Specified	~95	Not Specified	[3]
Thiosulfate	Preg-robbing Ore	Substantially Better than Cyanide	Not Specified	[4]
Thiosulfate	Gold Concentrate	High Copper	32	[5]
Cyanidation	Sample 1	71.6	24	[6]
Thiosulfate	Sample 1	54.1	24	[6]
Cyanidation	Sample 2	69.7	24	[6]
Thiosulfate	Sample 2	35.6	24	[6]
Cyanidation	Sample 3	67.8	24	[6]
Thiosulfate	Sample 3	38.0	24	[6]

Table 2: Key Leaching Parameters

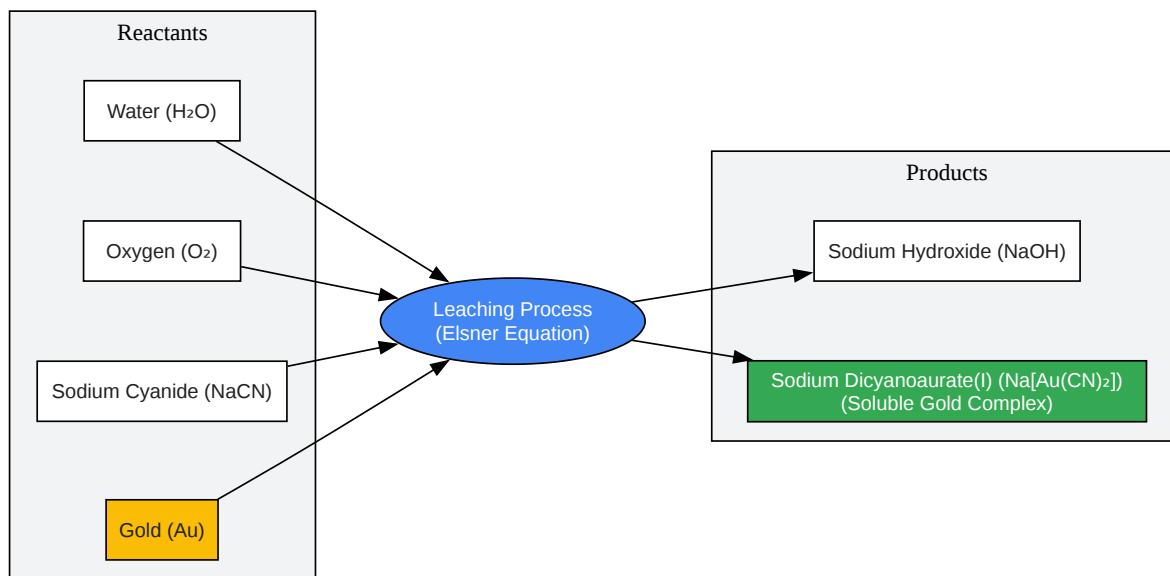
Parameter	Thiosulfate Leaching	Cyanidation	Source(s)
Lixiviant Concentration	0.2 - 1 M Sodium Thiosulfate	1 g/L Sodium Cyanide	[1][2]
5 - 20 g/L Thiosulfate	0.25 - 1 g/L Cyanide	[7]	
pH	9 - 10.5	>10.5	[1][8][9]
Temperature	Ambient to 60°C	Ambient	[1][5]
Catalyst/Oxidant	Copper Sulfate (CuSO ₄)	Oxygen (O ₂)	[8][9]
Ammonia Concentration	0.4 - 1.5 M	Not Applicable	[2][5][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized experimental protocols for laboratory-scale gold leaching experiments.

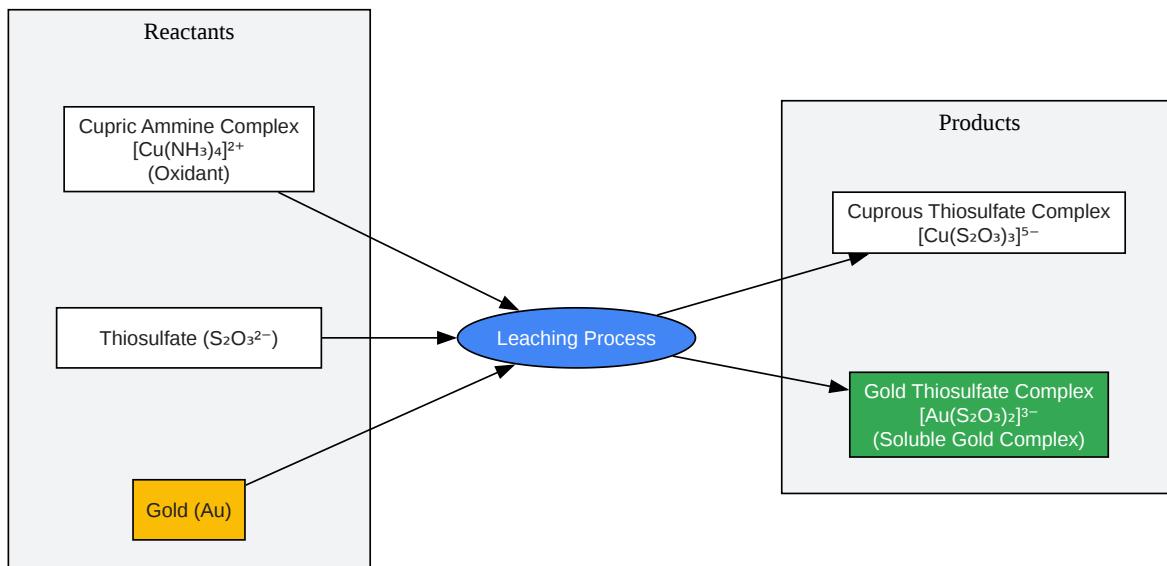
Gold Cyanidation Leaching Protocol

- Ore Preparation: The gold-bearing ore is first crushed and ground to a fine powder (e.g., 80% passing 75 µm) to increase the surface area for leaching.[11]
- Pulp Preparation: A slurry, or pulp, is created by mixing the ground ore with water to a concentration of 35% to 50% solids.[12]
- pH Adjustment: The pH of the slurry is adjusted to above 10.5, typically between 10 and 11, using an alkali such as lime (calcium hydroxide) or soda (sodium hydroxide).[9][12] This is critical to prevent the formation of toxic hydrogen cyanide gas.[9]
- Leaching: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) is added to the pulp. The concentration is typically maintained around 0.06%. [12] The mixture is then agitated in a leaching tank with a continuous supply of air (oxygen) for a period of 24 hours or more.[12]


- Sampling and Analysis: Samples of the pregnant leach solution are taken at regular intervals, filtered, and analyzed for gold concentration using methods such as Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) to monitor the leaching progress.[1]

Thiosulfate Leaching Protocol

- Ore Preparation: Similar to cyanidation, the gold ore is crushed and ground to a predetermined particle size to enhance the leaching kinetics.[8]
- Lixiviant Preparation: The leaching solution is prepared by dissolving ammonium **thiosulfate** $((\text{NH}_4)_2\text{S}_2\text{O}_3)$, a copper salt (e.g., copper sulfate, CuSO_4) which acts as a catalyst, and ammonia (NH_3) in water.[8]
- Pulp Preparation and Leaching: The ground ore is mixed with the lixiviant solution to achieve the desired solid-to-liquid ratio. The slurry is then agitated at a constant rate (e.g., 350-400 rpm) to keep the ore particles suspended.[8]
- Process Control: The pH of the slurry is maintained in the range of 9-10.[8] The temperature may be controlled, often elevated to between 40°C and 60°C, to increase the leaching rate. [1][5] Leaching duration can vary from a few hours to over 24 hours.[8]
- Sampling and Analysis: Slurry samples are withdrawn at regular intervals, filtered, and the pregnant leach solution is analyzed for gold concentration using ICP-AES or AAS to determine the leaching kinetics and overall gold extraction.[8]


Chemical Pathways and Process Visualization

The following diagrams illustrate the fundamental chemical reactions and workflows for both cyanidation and **thiosulfate** leaching.

[Click to download full resolution via product page](#)

Caption: Chemical pathway of gold cyanidation.

[Click to download full resolution via product page](#)

Caption: Chemical pathway of gold **thiosulfate** leaching.

Environmental and Safety Considerations

A significant driver for the adoption of **thiosulfate** leaching is its improved environmental and safety profile compared to cyanidation.

- **Toxicity:** Cyanide is highly toxic to most living organisms.^[3] In contrast, the chemicals used in the **thiosulfate** process, such as ammonium **thiosulfate**, are considered benign and are even used as common fertilizers.^[4] While ammonia, a component of the **thiosulfate** system, is toxic to aquatic life, it is less persistent than cyanide.^[3]
- **Waste Management:** Tailings from cyanidation require extensive and costly detoxification processes to break down cyanide compounds before they can be safely discharged.^[3]

Thiosulfate leaching waste, while requiring treatment for ammonia and residual copper, does not pose the same level of acute, long-term toxic risk.[\[3\]](#)

Challenges and Limitations

Despite its environmental advantages, **thiosulfate** leaching faces several challenges that have hindered its widespread commercial adoption:

- Reagent Consumption: **Thiosulfate** consumption is generally higher than that of cyanide, which can offset its lower unit cost.[\[7\]](#)[\[13\]](#) **Thiosulfate** is less stable and can be consumed by side reactions.[\[7\]](#)
- Process Complexity: The chemistry of the **thiosulfate** system is more complex and sensitive than cyanidation, requiring careful optimization of multiple parameters to maximize gold recovery.[\[4\]](#)
- Gold Recovery from Solution: Recovering dissolved gold from **thiosulfate** solutions is more challenging than from cyanide solutions. The conventional and highly efficient carbon-in-pulp (CIP) and carbon-in-leach (CIL) methods used in cyanidation are not effective for the gold-**thiosulfate** complex.[\[1\]](#)[\[7\]](#) Alternative methods like resin-in-pulp are required, which can be more complex and costly.[\[4\]](#)[\[13\]](#)

Conclusion

Thiosulfate leaching presents a viable and more environmentally sustainable alternative to cyanidation for gold extraction, particularly for specific ore types like carbonaceous or high-copper ores where cyanidation is less effective.[\[4\]](#)[\[10\]](#) While it offers significant environmental and safety benefits due to its lower toxicity, challenges related to higher reagent consumption, process complexity, and gold recovery from the pregnant solution need to be addressed for it to become a more widely adopted technology. The choice between **thiosulfate** and cyanidation leaching will ultimately depend on a variety of factors, including the specific ore mineralogy, local environmental regulations, and economic considerations. Ongoing research is focused on optimizing the **thiosulfate** process to improve its economic competitiveness and overcome its current limitations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sgs.com [sgs.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. Limitations, Challenges, and Environmental Impacts of Thiosulfate Leaching [ebrary.net]
- 8. benchchem.com [benchchem.com]
- 9. Gold cyanidation - Wikipedia [en.wikipedia.org]
- 10. 911metallurgist.com [911metallurgist.com]
- 11. researchgate.net [researchgate.net]
- 12. The Ultimate Guide to Gold Cyanidation [cnlitereagent.com]
- 13. A Review of Thiosulfate Leaching of Gold: Focus on Thiosulfate Consumption and Gold Recovery from Pregnant Solution [mdpi.com]
- To cite this document: BenchChem. ["comparative study of thiosulfate leaching versus cyanidation for gold extraction"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1220275#comparative-study-of-thiosulfate-leaching-versus-cyanidation-for-gold-extraction>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com